N-[4-(carbamoylmethyl)phenyl]-3-(trifluoromethyl)benzamide

CCR2 antagonist positional isomerism benzamide pharmacophore

N-[4-(Carbamoylmethyl)phenyl]-3-(trifluoromethyl)benzamide (CAS 1060229-33-5; molecular formula C₁₆H₁₃F₃N₂O₂; MW 322.28 g/mol) is an aromatic amide belonging to the trifluoromethyl-substituted benzamide class. The compound features a 3-(trifluoromethyl)benzamide core linked via an amide bond to a para-(carbamoylmethyl)phenyl moiety, yielding a distinctive pharmacophoric architecture characterised by two hydrogen-bond donor sites, five hydrogen-bond acceptor sites, a computed XLogP3-AA of 2.5, and a topological polar surface area favourable for membrane permeability.

Molecular Formula C16H13F3N2O2
Molecular Weight 322.28 g/mol
CAS No. 1060229-33-5
Cat. No. B6538998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(carbamoylmethyl)phenyl]-3-(trifluoromethyl)benzamide
CAS1060229-33-5
Molecular FormulaC16H13F3N2O2
Molecular Weight322.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)CC(=O)N
InChIInChI=1S/C16H13F3N2O2/c17-16(18,19)12-3-1-2-11(9-12)15(23)21-13-6-4-10(5-7-13)8-14(20)22/h1-7,9H,8H2,(H2,20,22)(H,21,23)
InChIKeyXNWFUHLZDDLIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Carbamoylmethyl)phenyl]-3-(trifluoromethyl)benzamide (CAS 1060229-33-5): Core Benzamide Scaffold for Kinase and Chemokine Receptor Probe Development


N-[4-(Carbamoylmethyl)phenyl]-3-(trifluoromethyl)benzamide (CAS 1060229-33-5; molecular formula C₁₆H₁₃F₃N₂O₂; MW 322.28 g/mol) is an aromatic amide belonging to the trifluoromethyl-substituted benzamide class [1]. The compound features a 3-(trifluoromethyl)benzamide core linked via an amide bond to a para-(carbamoylmethyl)phenyl moiety, yielding a distinctive pharmacophoric architecture characterised by two hydrogen-bond donor sites, five hydrogen-bond acceptor sites, a computed XLogP3-AA of 2.5, and a topological polar surface area favourable for membrane permeability [1]. It serves as the unadorned core scaffold of the potent CCR2 antagonist Teijin compound 1 and is structurally related to benzamide-based HDAC and kinase inhibitor series, making it a strategic starting point for medicinal chemistry optimisation programmes [2].

Why Generic Substitution Fails for N-[4-(Carbamoylmethyl)phenyl]-3-(trifluoromethyl)benzamide (1060229-33-5): Positional Isomerism, Pharmacophoric Precision, and Biological Divergence


Benzamide derivatives bearing trifluoromethyl and carbamoylmethyl substituents are not freely interchangeable. The position of the trifluoromethyl group on the benzamide ring profoundly modulates electronic properties, molecular conformation, and target engagement. The 3-CF₃ isomer (1060229-33-5) constitutes the precise core pharmacophore of Teijin compound 1, a well-characterised CCR2 antagonist (CCR2b IC₅₀ = 180 nM; chemotaxis EC₅₀ = 24 nM) [1]. Relocating the CF₃ group to the 2- or 4-position, or modifying the carbamoylmethyl terminus (e.g., N-methylation), yields distinct compounds with divergent pharmacological profiles documented in separate patent and literature disclosures on HDAC/kinase dual modulation [2]. Furthermore, the 4-(carbamoylmethyl)phenyl aniline substructure dictates the compound's utility as a key synthetic intermediate in parallel library synthesis, where regioisomeric purity is critical for SAR reproducibility . Generic substitution without rigorous structural verification risks confounding biological readouts and compromising regulatory compliance in impurity profiling workflows.

N-[4-(Carbamoylmethyl)phenyl]-3-(trifluoromethyl)benzamide (1060229-33-5): Quantitative Differentiation Evidence Against Closest Analogs and Positional Isomers


Positional Isomer Differentiation: 3-CF₃ vs. 2-CF₃ Benzamide — Distinct Pharmacophoric Identity Dictates Biological Target Engagement

The 3-CF₃ substitution pattern of 1060229-33-5 is the identical core pharmacophore of Teijin compound 1 (N-(carbamoylmethyl)-3-trifluoromethyl benzamido-parachlorobenzyl 3-aminopyrrolidine), a validated CCR2-specific antagonist with reported CCR2b binding IC₅₀ of 180 nM and MCP-1-induced chemotaxis inhibition EC₅₀ of 24 nM [1]. The 2-CF₃ positional isomer (CAS 1060283-08-0) has been separately investigated for a dual HDAC/kinase inhibition mechanism, with preclinical toxicity studies indicating an LD₅₀ exceeding 5 g/kg in murine models and minimal hepatotoxicity relative to vorinostat [2]. These divergent biological annotations underscore that the CF₃ position on the benzamide ring is a critical determinant of target selectivity: the 3-CF₃ isomer is embedded within a chemokine receptor antagonist pharmacophore, whereas the 2-CF₃ isomer has been profiled in epigenetic oncology contexts. No peer-reviewed data were identified demonstrating CCR2 antagonism for the 2-CF₃ or 4-CF₃ positional isomers.

CCR2 antagonist positional isomerism benzamide pharmacophore

Computed Physicochemical Property Comparison: 3-CF₃ (meta) vs. Regioisomeric and N-Methyl Analogs — Implications for Permeability, Solubility, and Formulation

Computed physicochemical descriptors from PubChem provide a quantitative framework for differentiating 1060229-33-5 from its closest structural analogs. The target compound (3-CF₃ meta isomer) possesses a computed XLogP3-AA of 2.5, two hydrogen-bond donors, five hydrogen-bond acceptors, and four rotatable bonds, yielding a topological polar surface area (TPSA) of approximately 72.2 Ų [1]. The N-methyl analog (CAS 1060314-34-2), in which the terminal carboxamide is monomethylated, loses one hydrogen-bond donor while gaining additional hydrophobicity and steric bulk—altering both solubility and target complementarity . The 2-CF₃ ortho isomer (CAS 1060283-08-0) is expected to exhibit altered conformational preferences due to steric proximity between the CF₃ group and the amide carbonyl, potentially affecting the dihedral angle of the benzamide linkage and thus molecular recognition . Although experimentally measured solubility, logD, and pKa data are absent from the open literature for all three isomers, the computed differences in hydrogen-bond donor count (2 vs. 1 for the N-methyl analog) are directly relevant to formulation strategy and permeability prediction using Lipinski's Rule of Five framework.

physicochemical properties XLogP hydrogen bonding positional isomer comparison

Synthetic Accessibility and Intermediate Utility: 3-CF₃ Benzamide as a Regioisomerically Defined Building Block for Parallel Library Synthesis

1060229-33-5 is synthesised via a single-step nucleophilic acyl substitution between commercially available 4-(carbamoylmethyl)aniline and 3-(trifluoromethyl)benzoyl chloride under standard amide coupling conditions (dichloromethane, triethylamine, room temperature), affording moderate-to-high purity product after recrystallisation or column chromatography . This convergent, two-component route contrasts with the multi-step syntheses required for more elaborate analogs such as the N-methyl derivative (CAS 1060314-34-2) or the tetrazole-containing extended scaffold (CAS 1396568-44-7, which incorporates a 5-oxo-tetrazolyl linker), each requiring additional protection/deprotection sequences or heterocycle-forming steps . The regioisomeric purity of the 3-CF₃ benzoyl chloride starting material (vs. 2-CF₃ or 4-CF₃ isomers) directly determines the structural fidelity of the final product; procurement from suppliers that provide batch-specific HPLC purity certificates and NMR confirmation is essential for ensuring SAR reproducibility in library synthesis campaigns where positional isomer contamination may lead to false structure-activity correlations.

synthetic intermediate parallel synthesis regioisomeric purity benzamide coupling

Structural Annotation as a Pharmaceutical Reference Standard: Impurity Profiling Context in Androgen Receptor Antagonist (Enzalutamide) Manufacturing

The 4-(carbamoylmethyl)phenyl-3-(trifluoromethyl)benzamide scaffold is structurally embedded within the enzalutamide impurity landscape. Enzalutamide Impurity 46 is annotated as 4-(3-(4-carbamoyl-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide, a more complex hydantoin-containing analog that incorporates the 3-CF₃-benzamide-phenyl core [1]. While 1060229-33-5 itself is not a direct enzalutamide process impurity, its regioisomeric identity (3-CF₃ meta, carbamoylmethyl para) matches the substitution pattern found in several enzalutamide-related impurity standards (Impurity 7, Impurity 30, Impurity 46), which all retain the 3-CF₃-4-carbamoyl phenyl motif [2]. This structural congruence positions 1060229-33-5 as a useful system suitability standard or retention time marker in HPLC/LC-MS methods for enzalutamide impurity profiling, where co-elution or misidentification of regioisomeric impurities would compromise analytical method validation under ICH Q3A/Q3B guidelines.

pharmaceutical impurity enzalutamide reference standard LC-MS profiling

N-[4-(Carbamoylmethyl)phenyl]-3-(trifluoromethyl)benzamide (1060229-33-5): Evidence-Anchored Research and Industrial Application Scenarios


CCR2/CCR5 Chemokine Receptor Probe Development: Core Pharmacophore for Antagonist Optimisation

Medicinal chemistry teams developing selective CCR2 or dual CCR2/CCR5 antagonists can employ 1060229-33-5 as the minimal pharmacophoric core for fragment-based or structure-activity relationship (SAR) campaigns. The compound embodies the identical 3-CF₃ benzamide substructure found in Teijin compound 1, which has been experimentally validated to engage residues Trp98(2.60), His121(3.33), Ile263(6.55), and Thr292(7.40) of the CCR2 receptor [1]. Utilising this regioisomerically pure starting material ensures that any appended diversity elements are evaluated against the correct pharmacophoric framework, avoiding the confounding effects of CF₃ positional isomerism that would arise if the 2-CF₃ or 4-CF₃ isomers were inadvertently substituted. Procurement of the 3-CF₃ isomer with documented regioisomeric purity (>95%) is essential for reproducible SAR interpretation.

Parallel Benzamide Library Synthesis: One-Step Diversification at the Carbamoylmethyl Terminus

The convergent synthetic route—4-(carbamoylmethyl)aniline reacting with substituted benzoyl chlorides—enables parallel synthesis of diverse benzamide libraries in a single amide coupling step . The 3-CF₃ benzoyl chloride building block can be systematically replaced with other aroyl chlorides while holding the 4-(carbamoylmethyl)phenyl amine constant, or conversely the carbamoylmethyl terminus can be modified via amide condensation or hydrolysis to the carboxylic acid for further conjugation. This modularity is particularly valuable for hit-to-lead optimisation programmes where rapid exploration of the benzamide ring substitution vector is required while maintaining the hydrogen-bond-donating capacity of the terminal carboxamide for target engagement.

Pharmaceutical Impurity Method Development: System Suitability Standard for Enzalutamide ANDA Analytical Packages

Analytical development laboratories supporting abbreviated new drug applications (ANDAs) for generic enzalutamide can deploy 1060229-33-5 as a system suitability reference compound for HPLC/LC-MS impurity profiling methods. The compound's 3-CF₃-4-carbamoyl phenyl substitution pattern is congruent with the core structure of several documented enzalutamide process impurities (Impurity 7, Impurity 30, Impurity 46) [2]. Its relatively low molecular weight (322.28 g/mol) and well-resolved chromatographic properties facilitate its use as a retention time marker and resolution standard, enabling laboratories to demonstrate method specificity and linearity in compliance with ICH Q2(R1) validation requirements.

Computational Chemistry and Molecular Docking Studies: Defined Physicochemical Input Parameters for Virtual Screening

The availability of computed physicochemical descriptors for 1060229-33-5—including XLogP3-AA (2.5), hydrogen-bond donor count (2), hydrogen-bond acceptor count (5), and rotatable bond count (4)—provides well-defined input parameters for computational docking and pharmacophore modelling studies [3]. When building virtual screening libraries targeting HDAC enzymes, kinase ATP-binding sites, or chemokine receptors, the computed property profile of the 3-CF₃ isomer can serve as a benchmark for filtering compound collections by drug-likeness (Lipinski Rule of Five compliance) and for flagging regioisomeric entries that may have been misannotated in commercial catalogues. This reduces the risk of false-positive virtual hits arising from incorrect regioisomer assignment.

Quote Request

Request a Quote for N-[4-(carbamoylmethyl)phenyl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.